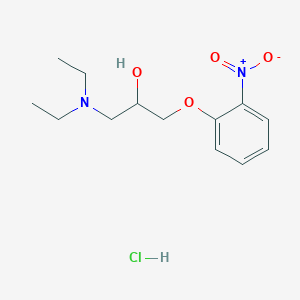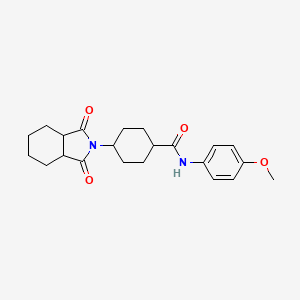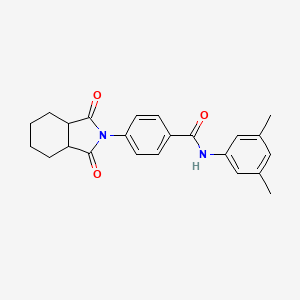![molecular formula C23H26O4 B3978877 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3978877.png)
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
説明
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, also known as MEN 11157, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.
作用機序
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 is a spirooxindole derivative that has been shown to interact with various biological targets, including voltage-gated sodium channels and tubulin. In neurons, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to selectively bind to the Nav1.6 subtype of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials. In cancer cells, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 are dependent on the specific biological target it interacts with. In neurons, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to modulate the activity of voltage-gated sodium channels, leading to changes in neuronal excitability. In cancer cells, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation.
実験室実験の利点と制限
One advantage of using 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 in lab experiments is its high selectivity for specific biological targets, such as Nav1.6 sodium channels and tubulin. This allows for more precise manipulation of cellular processes and reduces the likelihood of off-target effects. However, one limitation of using 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells at high concentrations.
将来の方向性
There are several potential future directions for research involving 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157. One area of interest is the development of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 derivatives with improved potency and selectivity for specific biological targets. Another potential direction is the investigation of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 as a potential therapeutic agent for neurological disorders or cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 and its potential side effects.
In conclusion, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 is a chemical compound with potential applications in various scientific fields, including neuroscience and cancer research. Its synthesis method has a moderate yield, making it a viable option for large-scale production. 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to interact with specific biological targets, leading to changes in cellular processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has shown potential as a research tool in various scientific fields, including neuroscience and cancer research. In neuroscience, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been used as a fluorescent probe to visualize the distribution of voltage-gated sodium channels in neurons. In cancer research, 1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione 11157 has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as an anticancer agent.
特性
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)20(24)23(13-7-4-8-14-23)19(27-21(22)25)18-16-10-6-5-9-15(16)11-12-17(18)26-3/h5-6,9-12,19H,4,7-8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBYJCWZFTNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=C(C=CC4=CC=CC=C43)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(tert-butylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3978799.png)
![N-[2-(dimethylamino)ethyl]-N-ethyl-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3978806.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978811.png)
![3-(2-methoxyphenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3978816.png)
![3-{4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B3978825.png)
![2-chloro-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3978828.png)






![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B3978880.png)
![N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3978887.png)